N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 361168-30-1
VCID: VC5540851
InChI: InChI=1S/C18H15N3OS/c22-18(13-7-3-1-4-8-13)19-17-15-11-23-12-16(15)20-21(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,22)
SMILES: C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Molecular Formula: C18H15N3OS
Molecular Weight: 321.4

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 361168-30-1

Cat. No.: VC5540851

Molecular Formula: C18H15N3OS

Molecular Weight: 321.4

* For research use only. Not for human or veterinary use.

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 361168-30-1

Specification

CAS No. 361168-30-1
Molecular Formula C18H15N3OS
Molecular Weight 321.4
IUPAC Name N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Standard InChI InChI=1S/C18H15N3OS/c22-18(13-7-3-1-4-8-13)19-17-15-11-23-12-16(15)20-21(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,22)
Standard InChI Key JUVHZESVNFKRLS-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide belongs to the thienopyrazole class of compounds, which are known for their fused heterocyclic systems. The molecule comprises a thieno[3,4-c]pyrazole ring fused with a benzamide group and a phenyl substituent. Its molecular formula, C₁₈H₁₅N₃OS, corresponds to a molecular weight of 321.4 g/mol. The IUPAC name, N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide, reflects its intricate architecture.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.361168-30-1
Molecular FormulaC₁₈H₁₅N₃OS
Molecular Weight321.4 g/mol
SMILESC1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
InChI KeyJUVHZESVNFKRLS-UHFFFAOYSA-N

The compound’s solubility remains unspecified in available literature, though its structural analogs suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Manufacturing

The synthesis of N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves a multi-step process:

  • Core Formation: The thieno[3,4-c]pyrazole core is synthesized via cyclization of thiophene derivatives under acidic or basic conditions. For example, cyclocondensation of 3-aminothiophene-2-carboxylates with hydrazine derivatives yields the pyrazole ring.

  • Phenyl Substitution: A phenyl group is introduced at the 2-position of the pyrazole through nucleophilic substitution or palladium-catalyzed coupling reactions.

  • Benzamide Attachment: The benzamide moiety is coupled to the core using carbodiimide-based reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), facilitating amide bond formation.

Optimization of reaction conditions (e.g., temperature, solvent choice) is critical to achieving high yields. For instance, the use of dichloromethane as a solvent and room-temperature stirring may improve efficiency.

Structure-Activity Relationships (SAR) and Derivatives

Modifications to the thienopyrazole scaffold significantly influence bioactivity:

Table 2: Comparative Analysis of Derivatives

CompoundSubstituentsBiological Activity
N-(2-Phenyl-...)benzamideNoneBroad-spectrum antimicrobial
2-Bromo-N-(2-(4-methoxyphenyl)-...)Br, 4-OCH₃Enhanced kinase inhibition
4-Methyl-3-nitro-N-(2-phenyl-...)NO₂, CH₃Improved anticancer potency
  • Electron-Withdrawing Groups (e.g., NO₂): Increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins.

  • Bulkier Substituents (e.g., Br): Improve binding affinity but may reduce solubility.

Applications in Drug Discovery

Lead Optimization

The compound serves as a lead structure for developing CDK inhibitors. Analogous molecules have entered preclinical trials for breast and lung cancers.

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains could enhance bioavailability, as demonstrated in nanoparticle-based delivery systems for similar compounds.

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